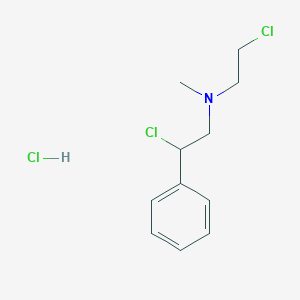![molecular formula C25H26ClNO6 B3061260 2-[2-[6-tert-butyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid CAS No. 76812-64-1](/img/structure/B3061260.png)
2-[2-[6-tert-butyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid
描述
2-[2-[6-tert-butyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid is a complex organic compound with a unique structure that combines several functional groups
作用机制
Target of Action
Similar compounds such as tert-butanol have been shown to interact with various proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
Related compounds like tert-butanol have been shown to exhibit antioxidant properties . They act as terminating agents that suppress autoxidation, a process whereby unsaturated organic compounds are attacked by atmospheric oxygen .
Biochemical Pathways
The tert-butyl group has been shown to have implications in biosynthetic and biodegradation pathways . It’s also worth noting that related compounds like 2,4-di-tert-butylphenol have been involved in the metabolic processes of certain microorganisms .
Pharmacokinetics
A study on a related compound, tert-butyl-(s)-6-diazo-2-((s)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures .
Result of Action
Related compounds like tert-butylhydroquinone (tbhq) have been shown to suppress processes that lead to neuroinflammation and oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(tert-Butyl)-acemetacin. For instance, the pH value of the reaction system and the disinfectant dosage can potentially influence the chlorination kinetics of related compounds . Additionally, compounds present in the root exudates of continuously cropped plants can affect the germination, seedling growth, and development of certain plants .
生化分析
Biochemical Properties
In biochemical reactions, 6-(tert-Butyl)-acemetacin could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of 6-(tert-Butyl)-acemetacin, particularly any functional groups that could participate in binding interactions .
Cellular Effects
The effects of 6-(tert-Butyl)-acemetacin on cellular processes would likely be diverse, influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the cells’ type and the intracellular targets of 6-(tert-Butyl)-acemetacin.
Molecular Mechanism
The molecular mechanism of action of 6-(tert-Butyl)-acemetacin would involve its interactions at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 6-(tert-Butyl)-acemetacin could change due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 6-(tert-Butyl)-acemetacin would likely vary with different dosages. Studies could reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
6-(tert-Butyl)-acemetacin could be involved in various metabolic pathways within the body, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 6-(tert-Butyl)-acemetacin within cells and tissues would depend on factors such as its solubility, charge, and size, as well as any transporters or binding proteins it interacts with .
Subcellular Localization
The subcellular localization of 6-(tert-Butyl)-acemetacin would depend on factors such as its size, charge, and hydrophobicity, as well as any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[6-tert-butyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Substituents: The tert-butyl, methoxy, and methyl groups are introduced through various alkylation and methylation reactions.
Acylation: The 4-chlorobenzoyl group is introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Formation of the Acetyl Group: The acetyl group is introduced through acetylation reactions.
Final Coupling: The final step involves coupling the indole derivative with acetic acid derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-[2-[6-tert-butyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
科学研究应用
2-[2-[6-tert-butyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-1,4-benzoquinone: Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in various applications.
Uniqueness
2-[2-[6-tert-butyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.
属性
IUPAC Name |
2-[2-[6-tert-butyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6/c1-14-17(11-23(30)33-13-22(28)29)18-10-21(32-5)19(25(2,3)4)12-20(18)27(14)24(31)15-6-8-16(26)9-7-15/h6-10,12H,11,13H2,1-5H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHYYUPSGPOIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C(=O)C3=CC=C(C=C3)Cl)C(C)(C)C)OC)CC(=O)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76812-64-1 | |
| Record name | 6-(tert-Butyl)-acemetacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(TERT-BUTYL)-ACEMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DHT4209JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


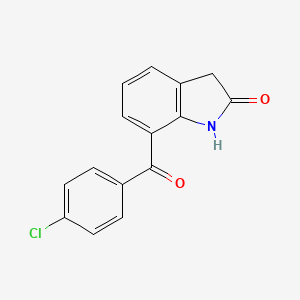
![5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3061180.png)
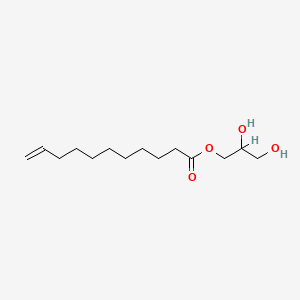
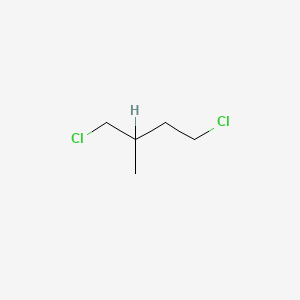
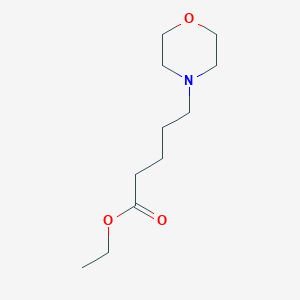
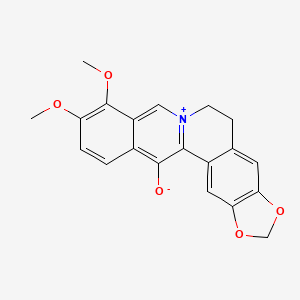
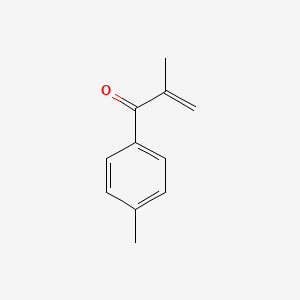
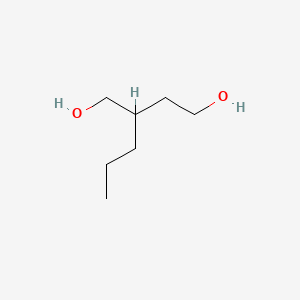
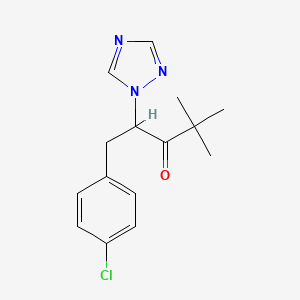
![7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3061194.png)
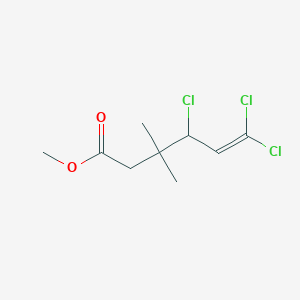
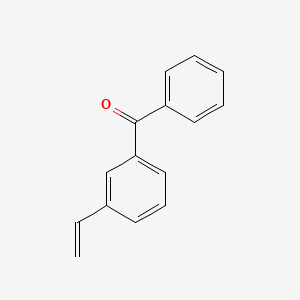
![N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate](/img/structure/B3061198.png)
